AChE-IN-66 Outperforms Structural Analogs 15m and 15w in 48‑h Nematicidal Potency Against Meloidogyne incognita
In a direct intra‑series comparison, AChE-IN-66 (compound 15b) demonstrated superior nematicidal activity against Meloidogyne incognita second‑stage juveniles (J2s) at 48 hours relative to its closest structural analogs in the pyrano[3,2-c]pyridone series. The LC₅₀ of AChE-IN-66 was 28.8 μg/mL, which represents a 38.5% lower concentration required for equivalent mortality compared to compound 15m (LC₅₀ = 46.8 μg/mL) and a 41.4% lower concentration compared to compound 15w (LC₅₀ = 49.18 μg/mL) under identical assay conditions [1]. This rank‑order potency establishes AChE-IN-66 as the optimal compound within this specific chemical series for nematicidal activity.
| Evidence Dimension | 48‑h LC₅₀ against M. incognita J2s |
|---|---|
| Target Compound Data | 28.8 μg/mL |
| Comparator Or Baseline | Compound 15m: 46.8 μg/mL; Compound 15w: 49.18 μg/mL |
| Quantified Difference | 1.63‑fold more potent than 15m; 1.71‑fold more potent than 15w |
| Conditions | In vitro larval mortality assay, 48 h exposure, M. incognita second‑stage juveniles |
Why This Matters
Procuring AChE-IN-66 rather than an alternative pyrano[3,2-c]pyridone analog ensures use of the most potent compound within the characterized series, enabling lower working concentrations and greater experimental sensitivity in nematicidal assays.
- [1] Yadav N, Kumar R, Sangwan S, et al. Design, Synthesis, Nematicidal Evaluation, and Molecular Docking Study of Pyrano[3,2-c]pyridones against Meloidogyne incognita. J Agric Food Chem. 2024;72(28):15512-15522. View Source
